![molecular formula C9H13NO2 B195452 Epinine CAS No. 501-15-5](/img/structure/B195452.png)
Epinine
Overview
Description
Epinine, also known as N-methyldopamine or deoxyepinephrine, is a natural medicine with properties similar to catecholamine and pharmacologic properties similar to epinephrine . It is present in several insects and plants .
Synthesis Analysis
Epinine can be analyzed using a carbon paste electrode modified with CuO nanoparticles and n-hexyl-3-methylimidazolium hexafluorophosphate (CPE/CuO-NPs/HMIPF6). This method can improve the sensitivity of epinine electro-oxidation and reduce the overvoltage of this drug compared to an unmodified electrode .
Molecular Structure Analysis
The molecular formula of Epinine is C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .
Chemical Reactions Analysis
Epinine can be analyzed using a voltammetric sensor based on MWCNTs/ZnCo-ZIF nanocomposite and ionic liquid modified electrode. The sensor has a commendable voltammetric response over the electro-oxidation of epinine .
Physical And Chemical Properties Analysis
Epinine has a molecular formula of C9H13NO2. It has an average mass of 167.205 Da and a mono-isotopic mass of 167.094635 Da .
Scientific Research Applications
Electrochemical Sensing
Epinine has been used in the development of electrochemical sensors. For instance, a novel ultrasensitive epinine electrochemical sensor was developed based on the surface modification of a carbon paste electrode (CPE) using multi-walled carbon nanotubes . This sensor demonstrated a commendable voltammetric response over the electro-oxidation of epinine .
Voltammetric Determination
Epinine has been used in simultaneous voltammetric determination with other compounds. A study reported the simultaneous voltammetric determination of Epinine and Venlafaxine using a disposable screen-printed graphite electrode . The method was successfully used for the determination of Epinine and Venlafaxine in real samples of Venlafaxine tablets, urine, and water specimens .
Development of Nanocomposites
Epinine has been used in the development of nanocomposites for sensing applications. A voltammetric epinine sensor was developed based on MWCNTs/ZnCo-ZIF nanocomposite and ionic liquid modified electrode . This sensor showed a high sensitivity and a broad linear dynamic range for the detection of Epinine .
Pharmacological Research
Epinine is prescribed as a natural medicine with the nature of catecholamine and pharmacologic properties similar to epinephrine . It is used in pharmacological research for studying its effects and potential applications .
Environmental Monitoring
Due to its presence in several insects and plants, Epinine can be used as a biomarker in environmental monitoring .
Clinical Trials
Epinine is used in clinical trials due to its medicinal properties similar to dopamine . It is used in the management of hypertension and heart arrest .
Mechanism of Action
Mode of Action
Epinine interacts with its targets, the alpha-adrenoceptors, in a manner that mimics the actions of the sympathetic nervous system . This interaction results in various physiological changes, such as increased heart rate and blood pressure . It’s worth noting that the pharmacology of Epinine largely resembles that of dopamine, a crucial neurotransmitter .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Action Environment
Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability and activity
Safety and Hazards
Future Directions
The development of ultrasensitive epinine electrochemical sensors, such as the one based on surface modification of carbon paste electrode (CPE) by using multi-walled carbon nanotubes (MWCNTs)/Zn-Co zeolite imidazolate framework (ZnCo-ZIF) and n-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid (IL), is a promising future direction .
properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKZFDYBISXGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198205 | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Deoxyepinephrine | |
CAS RN |
501-15-5 | |
Record name | Epinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyepinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deoxyepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylaminoethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYEPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
Record name | Epinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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